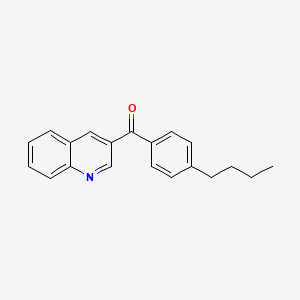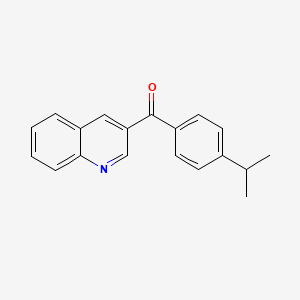
(2-Iodophenyl)(quinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodophenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C16H10INO It is a derivative of quinoline and iodobenzene, featuring a methanone group bridging the two aromatic systems
Mecanismo De Acción
Target of Action
Quinolines and quinolones, which include 3-(2-Iodobenzoyl)quinoline, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of these compounds are bacterial gyrase and topoisomerase IV enzymes .
Mode of Action
Quinolones, including 3-(2-Iodobenzoyl)quinoline, exert their bactericidal effect by interfering with a bacterium’s ability to make DNA, thus blocking bacterial DNA supercoiling . This is achieved by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .
Biochemical Pathways
Quinolines have been shown to be involved in various biological activities, suggesting that they may affect multiple pathways . For instance, quinoline-based 1,2,3 triazoles have emerged as a group of very potent antifungal compounds .
Pharmacokinetics
Quinolones in general are known for their broad-spectrum activity and excellent tissue penetration . These properties, along with the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, can impact its bioavailability.
Result of Action
The result of the action of 3-(2-Iodobenzoyl)quinoline is the inhibition of bacterial DNA synthesis, leading to the death of the bacteria . This makes it a potent antimicrobial agent. Additionally, quinoline derivatives have demonstrated various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-(2-Iodobenzoyl)quinoline can be influenced by various environmental factors. For instance, the reaction efficiency of quinoline derivatives has been found to be improved with the use of a photosensitizer . Additionally, the chemoselectivity of certain transformations involving quinoline derivatives can be influenced by the choice of base .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)(quinolin-3-yl)methanone typically involves the coupling of 2-iodobenzoyl chloride with quinoline under specific reaction conditions. One common method is the Ullmann-type coupling reaction, where the nucleophilic substitution of a halogen (in this case, iodine) from 2-iodobenzoyl chloride with a quinoline derivative occurs in the presence of a copper catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar coupling techniques. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group, yielding (2-iodophenyl)(quinolin-3-yl)methane.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: (2-Iodophenyl)(quinolin-3-yl)methane.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Iodophenyl)(quinolin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone: Similar in structure but contains an indole moiety instead of quinoline.
Bis(4-iodophenyl)methanone: Contains two iodobenzene groups instead of one iodobenzene and one quinoline group.
Uniqueness
(2-Iodophenyl)(quinolin-3-yl)methanone is unique due to its combination of quinoline and iodobenzene, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes.
Propiedades
IUPAC Name |
(2-iodophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCKOMYTTUTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














